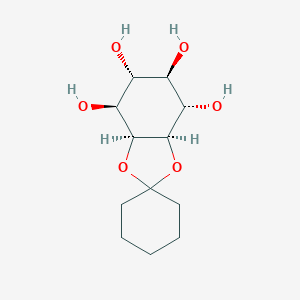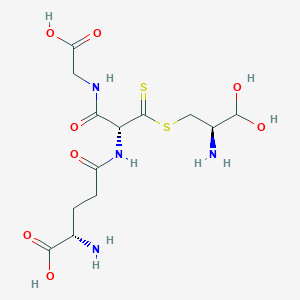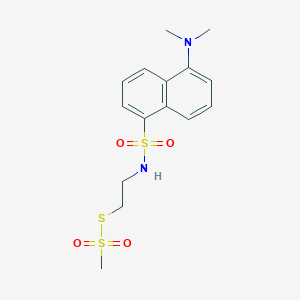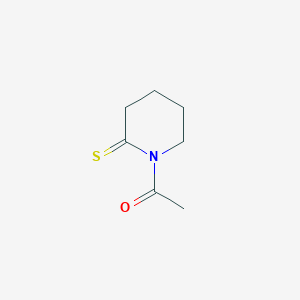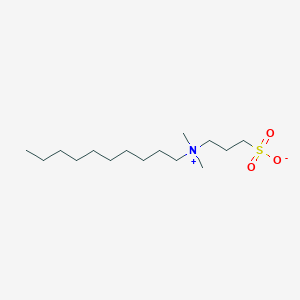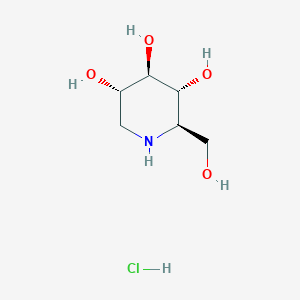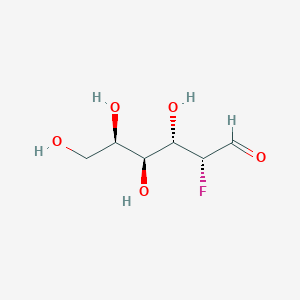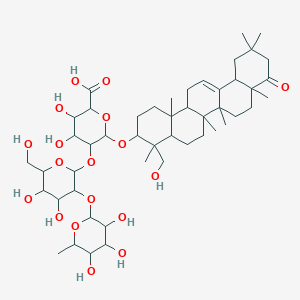
Dehydrosoyasaponin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrosoyasaponin I is a triterpene glycoside compound that belongs to the class of saponins. It is primarily found in various plants such as Abrus cantoniensis, Medicago sativa, Russell lupine, Desmodium styracifolium, and Phaseolus vulgaris . This compound is known for its diverse biological activities and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrosoyasaponin I can be synthesized through the hydrolysis of soyasaponin VI. The process involves the extraction of soyasaponins from plant flour using a suitable solvent, followed by treatment with light to produce this compound . The hydrolytic reaction occurs at the C-22 position, generating 3-hydroxy-2-methyl-4-pyrone (maltol) and this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of soyasaponins from legume crops such as soybeans. The extracted soyasaponins are then subjected to hydrolysis under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrosoyasaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Dehydrosoyasaponin I has a wide range of scientific research applications:
Mechanism of Action
Dehydrosoyasaponin I exerts its effects by activating high-conductance, calcium-activated potassium channels (maxi-K channels). The interaction of this compound with these channels involves binding to specific sites accessible from the intracellular side of the channel . This binding increases the open probability of the channels, leading to enhanced potassium ion flux across the membrane. The activation of maxi-K channels by this compound is a high-order reaction, with multiple molecules binding to maximally activate the channel .
Comparison with Similar Compounds
- Soyasaponin I
- Soyasaponin VI
- Soyasapogenol E
Comparison: Dehydrosoyasaponin I is unique among its similar compounds due to its specific ability to activate maxi-K channels. While other soyasaponins like soyasaponin I and soyasaponin VI also exhibit biological activities, this compound’s distinct mechanism of action and higher affinity for maxi-K channels set it apart .
Properties
CAS No. |
117210-14-7 |
|---|---|
Molecular Formula |
C48H76O18 |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42?,44+,45-,46+,47+,48+/m0/s1 |
InChI Key |
CROUPKILZUPLQA-MVVLPMKLSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](OC3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
melting_point |
272-280°C |
physical_description |
Solid |
Synonyms |
dehydrosoyasaponin I DHS-I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


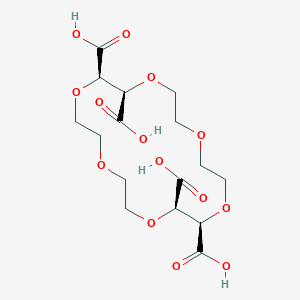
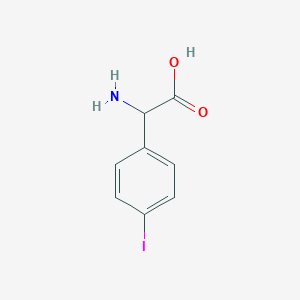

![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
